![molecular formula C17H18FN5OS B2946424 (1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013808-94-0](/img/structure/B2946424.png)
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, a piperazine ring, a thiazole ring, and a ketone group. The presence of these functional groups suggests that the compound could exhibit a variety of chemical properties and could potentially be used in a range of applications, from medicinal chemistry to materials science .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can participate in electrophilic substitution reactions, and the ketone group can undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar ketone group could impact the compound’s solubility in different solvents. The compound’s melting point, boiling point, and other physical properties could be determined experimentally .Applications De Recherche Scientifique
Antipsychotic Potential
1,3-Dimethyl-1H-pyrazol-5-yl derivatives have been studied for their potential antipsychotic properties. Research shows that compounds similar to (1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have exhibited antipsychotic-like profiles in behavioral animal tests. These compounds, interestingly, did not interact with dopamine receptors, unlike clinically available antipsychotic agents, suggesting a unique mechanism of action (Wise et al., 1987).
Antimicrobial Activity
Compounds structurally similar to this compound have shown promising antimicrobial activities. For instance, (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives demonstrated moderate to good antimicrobial activity (Mhaske et al., 2014).
Antitumor and Anticancer Activity
Research into similar compounds has indicated potential antitumor and anticancer activities. Novel pyrazole derivatives, including those with structural similarities to this compound, have been tested for their efficacy against various cancer cell lines, showing promising results (Hammam et al., 2005).
Anticonvulsant Properties
Compounds in the same family have been evaluated for their potential anticonvulsant properties. Studies have found that certain (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones exhibit central nervous system depressant activity and potential anticonvulsant effects, suggesting a possible therapeutic application for this compound in this area (Butler et al., 1984).
Mécanisme D'action
Target of Action
Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation .
Additionally, This compound binds to G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell’s interior. This binding can modulate the receptor’s activity, leading to changes in cellular responses to external stimuli .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases, which are proteases that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Furthermore, This compound influences gene expression by modulating transcription factors. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding .
Propriétés
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-11-10-13(21(2)20-11)16(24)22-6-8-23(9-7-22)17-19-15-12(18)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOLCARSBPWFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

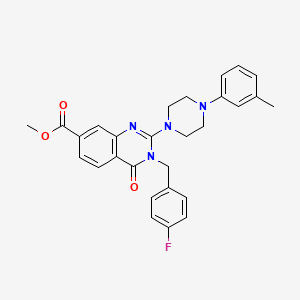
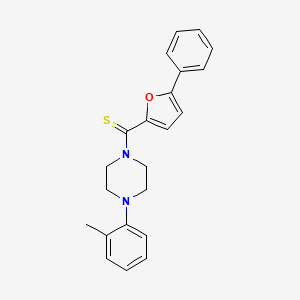
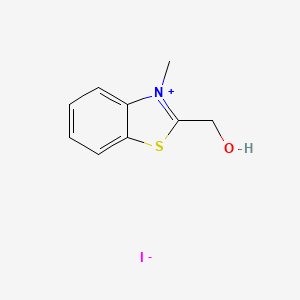
![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)
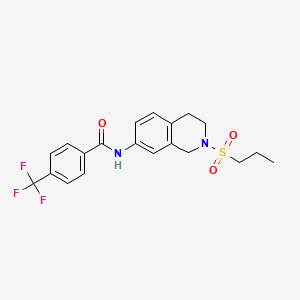
![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)
![[6-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2946354.png)
![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)

![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2946358.png)
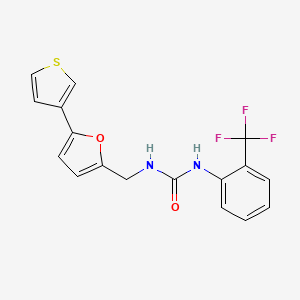

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)